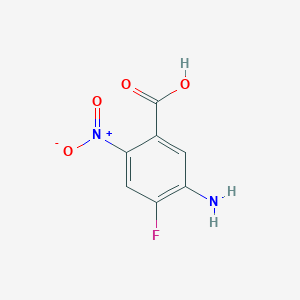

5-Amino-4-fluoro-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-4-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H5FN2O4 . It has a molecular weight of 200.13 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Amino-4-fluoro-2-nitrobenzoic acid is 1S/C7H5FN2O4/c8-4-2-6 (10 (13)14)3 (7 (11)12)1-5 (4)9/h1-2H,9H2, (H,11,12) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-4-fluoro-2-nitrobenzoic acid include a molecular weight of 200.13 .Wissenschaftliche Forschungsanwendungen

1. Biological Material Analysis

- 5-Amino-4-fluoro-2-nitrobenzoic acid has been used in the study of sulfhydryl groups in biological materials. Ellman developed a water-soluble aromatic disulfide for determining sulfhydryl groups, demonstrating its utility for biological materials (Ellman, 1959).

2. Synthesis of Heterocyclic Scaffolds

- This compound serves as a building block in the solid-phase synthesis of various heterocyclic scaffolds. It has been utilized for preparing substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková et al., 2013).

3. Reactivity of Thiol Groups

- The reactivity of thiol groups in human 5-aminolaevulinate dehydratase with 5,5'-dithiobis-(2-nitrobenzoic acid) was investigated to understand the role of metal ions. This research provided insights into enzyme function and inhibition (Gibbs et al., 1985).

4. Chromatography and Detection of Amino Acids

- 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 5-Amino-4-fluoro-2-nitrobenzoic acid, has been used in high-performance liquid chromatography for sensitive detection of amino acids, highlighting its role in biochemical analysis (Watanabe & Imai, 1981).

5. Synthesis of Benzodiazepinones

- The compound has been instrumental in the solid-phase synthesis of 1,5-benzodiazepin-2-ones, a process that yields compounds with high purity and significant yields, underlining its role in the creation of therapeutic agents (Schwarz et al., 1998).

6. Antioxidative Activity Assay

- It was used in a novel spectrofluorometric method for hypochlorous acid scavenging activity estimation in biological samples, thereby aiding in the study of antioxidative properties of various compounds (Özyürek et al., 2012).

7. Solid-Phase Synthesis of Benzimidazoles

- The compound has been used in the synthesis of resin-bound benzimidazoles, demonstrating its versatility in creating complex organic structures (Kilburn et al., 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) . MAPKs are crucial for cellular signaling and are involved in a variety of cellular processes such as proliferation, differentiation, and stress responses.

Mode of Action

The resulting changes could include alterations in the structure and function of the target proteins, potentially inhibiting their activity .

Biochemical Pathways

Considering its role in the synthesis of quinazolinones, it may affect the mapk signaling pathway . This pathway plays a critical role in cellular processes, and its disruption can lead to various downstream effects, including changes in cell growth, differentiation, and response to stress.

Result of Action

Given its role in the synthesis of quinazolinones, it may contribute to the inhibition of p38α mapk, which could potentially alter cellular signaling and affect various cellular processes .

Eigenschaften

IUPAC Name |

5-amino-4-fluoro-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZMDEZSMNZQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-fluoro-2-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2960676.png)

![7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960680.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)